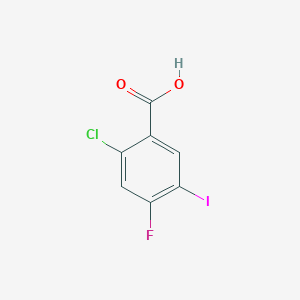

2-Chloro-4-fluoro-5-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQFJWCRWMFMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629444 | |

| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264927-52-8 | |

| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264927-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid: Properties, Synthesis, and Applications

Introduction

2-Chloro-4-fluoro-5-iodobenzoic acid is a polyhalogenated aromatic carboxylic acid of significant interest to researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring three different halogens (Cl, F, I) and a carboxylic acid group on a benzene ring—makes it a highly versatile and valuable building block. The distinct electronic properties and reactivity of each substituent allow for selective, stepwise functionalization, providing a powerful scaffold for the construction of complex molecular architectures.

Publicly available data for this compound is limited, suggesting its status as a specialized or novel reagent. This guide, therefore, adopts a first-principles approach. It provides a comprehensive technical overview by analyzing its structural components, predicting its physicochemical properties, proposing a robust synthetic pathway based on established chemical transformations, and contextualizing its potential applications through a comparative analysis of its structural analogues. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and advanced materials development, offering both theoretical insights and practical, actionable protocols.

Section 1: Molecular Profile and Physicochemical Predictions

The strategic placement of chloro, fluoro, and iodo groups on the benzoic acid framework imparts a unique combination of steric and electronic effects that dictate the molecule's overall chemical behavior.

Chemical Structure

The structure of this compound is defined by a carboxylic acid group at position 1, a chlorine atom at position 2, a fluorine atom at position 4, and an iodine atom at position 5.

Caption: Structure of this compound.

Predicted Physicochemical Properties

While experimental data is scarce, the physicochemical properties can be reliably predicted based on the contributions of the individual functional groups. These properties are critical for predicting solubility, designing reaction conditions, and understanding potential biological interactions.

| Property | Predicted Value / Information | Rationale and Causality |

| Molecular Formula | C₇H₃ClFIO₂ | Derived from the chemical structure. |

| Molecular Weight | 300.45 g/mol | Sum of the atomic weights of the constituent atoms. |

| Appearance | White to off-white or pale yellow solid | Typical for halogenated aromatic carboxylic acids.[1] |

| pKa | ~2.5 - 3.5 | The carboxylic acid is acidified by the strong electron-withdrawing inductive effects of the ortho-chloro and other halogen substituents. |

| LogP | ~2.8 - 3.5 | The presence of three halogen atoms significantly increases lipophilicity, despite the polar carboxylic acid group. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The polar carboxylic acid allows for some aqueous solubility (especially in basic conditions), while the halogenated aromatic ring dominates, favoring organic solvents.[1] |

Section 2: Synthesis and Reactivity Analysis

The synthesis of poly-substituted aromatic compounds requires a strategic, multi-step approach that leverages the directing effects of existing substituents. A plausible and efficient pathway to this compound starts from the commercially available 2-Chloro-4-fluorobenzoic acid.

Proposed Synthetic Pathway

The most logical synthetic route involves three key transformations:

-

Electrophilic Nitration: Introduction of a nitro group, which acts as a precursor to the amine.

-

Reduction: Conversion of the nitro group to an amino group.

-

Sandmeyer Reaction: Diazotization of the amino group followed by substitution with iodide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on well-established procedures for analogous transformations.[2][3][4][5]

Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid

-

Causality: The carboxylic acid and chloro groups are deactivating, while the fluoro group is activating for electrophilic aromatic substitution. The combined directing effects favor the introduction of the nitro group at the C5 position, which is ortho to the fluorine and meta to the chlorine and carboxyl groups. A strong nitrating agent like a nitric acid/sulfuric acid mixture is required to overcome the deactivating effects.[2][6]

-

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), slowly add 2-Chloro-4-fluorobenzoic acid (1.0 eq.) to concentrated sulfuric acid (3-4 vols).

-

Stir until all solid has dissolved.

-

Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1 vol) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

-

Monitor reaction completion using TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice, causing the product, 2-Chloro-4-fluoro-5-nitrobenzoic acid, to precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid

-

Causality: The nitro group can be selectively reduced to an amine without affecting the other functional groups under standard conditions. Metal-acid systems (like Fe/HCl or SnCl₂/HCl) or catalytic hydrogenation are highly effective. The choice of iron in acidic medium is often preferred for its cost-effectiveness and efficiency.[7]

-

Protocol:

-

To a round-bottom flask, add the 2-Chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq.), ethanol, and water.

-

Add iron powder (3-5 eq.) and a catalytic amount of ammonium chloride or hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Adjust the pH of the remaining aqueous solution to precipitate the product, 5-Amino-2-chloro-4-fluorobenzoic acid.

-

Filter, wash with water, and dry.

-

Step 3: Sandmeyer Reaction to yield this compound

-

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate.[8] The amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to install the iodine.[3]

-

Protocol:

-

Suspend 5-Amino-2-chloro-4-fluorobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid, and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after addition is complete.

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and, if necessary, add a small amount of sodium bisulfite to quench any excess iodine.

-

The crude product will precipitate. Filter the solid, wash with cold water, and then purify by recrystallization (e.g., from an ethanol/water mixture or toluene) to yield this compound.[4]

-

Reactivity Profile

The molecule's utility stems from the differential reactivity of its halogen substituents, making it an ideal substrate for sequential cross-coupling reactions.

-

C-I Bond: The carbon-iodine bond is the weakest and most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[9] This allows for the selective introduction of aryl, vinyl, alkynyl, or amino groups at the C5 position under mild conditions.

-

C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive. It typically requires more forcing conditions (higher temperatures, stronger bases, and specialized phosphine ligands) to participate in cross-coupling reactions. This difference enables chemists to first functionalize the C-I position and then, in a subsequent step, modify the C-Cl position.

-

C-F Bond: The carbon-fluorine bond is the strongest and generally unreactive in cross-coupling reactions, providing a stable substituent that can be used to modulate the electronic properties and metabolic stability of a final drug candidate.

-

-COOH Group: The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.

Caption: Reactivity hierarchy of functional groups in the target molecule.

Section 3: Comparative Analysis with Key Analogues

To better understand the properties of this compound, it is useful to compare it with structurally similar, commercially available compounds.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Difference |

| This compound | Not Available | 300.45 | Not Available | Target Molecule |

| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 282.46 | 157-161 | Lacks the C4-fluoro group. |

| 4-Chloro-2-fluoro-5-iodobenzoic acid[10] | 1440526-33-9 | 300.45 | Not Available | Isomer; positions of Cl and F are swapped. |

| 2-Chloro-4-iodobenzoic acid[11] | 145343-76-6 | 282.46 | Not Available | Lacks the C4-fluoro and C5-iodo, has C4-iodo instead. |

| 2-Chloro-4-fluorobenzoic acid[12] | 2252-51-9 | 174.55 | Not Available | Lacks the C5-iodo group (synthetic precursor). |

This comparison highlights how the addition and placement of halogen atoms can influence physical properties. The presence of the fluorine atom in the target molecule, compared to 2-Chloro-5-iodobenzoic acid, increases the molecular weight and is expected to influence its acidity and crystal packing.

Section 4: Applications in Medicinal Chemistry and Drug Development

Halogenated benzoic acids are privileged scaffolds in pharmaceutical sciences.[13] The introduction of halogens can significantly enhance a molecule's therapeutic properties by improving its binding affinity to target proteins (through halogen bonding), increasing its metabolic stability, and modulating its lipophilicity to optimize pharmacokinetic profiles.[14]

A prominent example of the utility of this chemical class is the use of 2-Chloro-5-iodobenzoic acid as a key intermediate in the synthesis of Empagliflozin , a widely used medication for the treatment of type 2 diabetes.[15]

The unique structure of this compound makes it an exceptionally attractive building block for drug discovery for several reasons:

-

Vectorial Synthesis: It allows for a directional and controlled synthesis strategy. A medicinal chemist can introduce one fragment via a Suzuki coupling at the C-I position, a second fragment via a Buchwald-Hartwig amination at the C-Cl position, and a third via an amide coupling at the carboxylic acid, all in a stepwise manner.

-

Fine-Tuning Properties: The fluorine atom at the C4 position can serve as a metabolic blocking point and can form crucial hydrogen or halogen bonds with biological targets, potentially enhancing potency and selectivity.

-

Library Synthesis: Its differential reactivity makes it an ideal starting point for creating diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Section 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety profile can be inferred from its close analogues, such as 2-Chloro-5-iodobenzoic acid and 2-Chloro-4-iodobenzoic acid.[11][16][17] These compounds are classified as hazardous.

-

Hazard Statements: Toxic if swallowed (H301), Causes serious eye damage (H318), and may be very toxic to aquatic life (H400).[17] It is also likely to cause skin and respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[18][19]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[18]

-

Disclaimer: This information is provided for guidance only and is based on data from similar compounds. Always consult a specific, verified Safety Data Sheet before handling any chemical and perform a thorough risk assessment.

References

- 1. CAS 19094-56-5: 2-Chloro-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. chemistry-online.com [chemistry-online.com]

- 4. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. Single Amino Acid Switch between a Flavin-Dependent Dehalogenase and Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemscene.com [chemscene.com]

- 11. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 13. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. namiki-s.co.jp [namiki-s.co.jp]

- 15. 2-Chloro 5-Iodo Benzoic Acid exporter from Maharashtra. [tylonpharma.in]

- 16. omkarchemicals.com [omkarchemicals.com]

- 17. lobachemie.com [lobachemie.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-iodobenzoic acid (CAS Number: 264927-52-8), a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its physicochemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, potential applications, and essential safety information.

Introduction and Significance

This compound is a polysubstituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group and three different halogen atoms (chlorine, fluorine, and iodine) on the benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable building block in organic synthesis, particularly as an intermediate for complex pharmaceutical compounds. The strategic placement of the halogen atoms allows for selective chemical transformations, a crucial aspect in the design and synthesis of novel therapeutic agents. While this specific compound is not as extensively documented as some of its analogues, its structural similarity to key intermediates in the synthesis of modern pharmaceuticals, such as SGLT2 inhibitors for diabetes, underscores its potential importance.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, other properties are estimated based on the compound's structure and data from related molecules.

| Property | Value | Source |

| CAS Number | 264927-52-8 | [1][2] |

| Molecular Formula | C₇H₃ClFIO₂ | [2] |

| Molecular Weight | 300.45 g/mol | [2] |

| Appearance | Powder form | [3] |

| Melting Point | 170-174 °C | [4] |

| Solubility | Soluble in organic solvents | [3] |

| Purity | Typically available at ≥95% or 98% | [3] |

Synthesis of this compound: A Proposed Protocol

The proposed synthesis involves the direct electrophilic iodination of commercially available 2-chloro-4-fluorobenzoic acid. The directing effects of the existing substituents (chloro and fluoro) will guide the iodine to the desired position.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add 2-chloro-4-fluorobenzoic acid to a flask containing concentrated sulfuric acid with stirring until fully dissolved. The flask should be equipped with a magnetic stirrer and placed in a cooling bath to manage any exothermic dissolution.

-

Addition of Reagents: To the stirred solution, add iodine followed by a suitable oxidizing agent (e.g., periodic acid or potassium iodate) in portions. The addition should be done at a controlled temperature, typically between 0 and 25 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by TLC or HPLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The crude this compound will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the pure product.

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality behind Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the iodinating species to generate a more potent electrophile.

-

Oxidizing Agent: An oxidizing agent is necessary to convert molecular iodine (I₂) into a more electrophilic iodine species (e.g., I⁺), which is required for the electrophilic aromatic substitution to occur.

-

Controlled Temperature: The temperature is controlled to prevent unwanted side reactions and decomposition of the starting material and product.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing impurities and yielding a product of high purity.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be predicted. A ¹H NMR spectrum is available for viewing on ChemicalBook, which can be used for confirmation of the proton signals.[5]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

H-3: This proton is ortho to the fluorine and meta to the carboxylic acid and chlorine. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine and the meta-proton.

-

H-6: This proton is ortho to the iodine and meta to the carboxylic acid and chlorine. It is expected to appear as a doublet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule.

-

Carboxylic Acid Carbon (C=O): This signal will be the most downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-145 ppm). The carbons attached to the electronegative halogens will show characteristic shifts and coupling with fluorine. The carbon attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (300.45). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

[M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group.

-

[M-COOH]⁺: Loss of the entire carboxyl group.

-

Loss of Halogens: Fragmentation involving the loss of iodine and/or chlorine radicals.

Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from the differential reactivity of its functional groups. The carboxylic acid can be readily converted to esters, amides, or other derivatives. The halogen atoms provide handles for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing complex molecular architectures.

The iodine atom is particularly susceptible to participating in reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a key strategy for building the core structures of many active pharmaceutical ingredients (APIs).

A prime example of the utility of a similar building block, 2-chloro-5-iodobenzoic acid, is in the synthesis of SGLT2 inhibitors like Empagliflozin, used to treat type 2 diabetes.[6] In these syntheses, the iodinated benzoic acid derivative is often a precursor for a key biaryl fragment.

Caption: A logical workflow illustrating the potential use of this compound in the synthesis of a complex pharmaceutical intermediate.

Safety and Handling

As no specific Safety Data Sheet (SDS) for this compound (CAS 264927-52-8) is readily available, the safety information for the closely related compound, 2-chloro-5-iodobenzoic acid (CAS 19094-56-5), should be considered as a guideline.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements (based on 2-chloro-5-iodobenzoic acid):

-

H301: Toxic if swallowed.[6]

-

H318: Causes serious eye damage.[6]

-

H400: Very toxic to aquatic life.[6]

Precautionary Statements (based on 2-chloro-5-iodobenzoic acid):

-

P273: Avoid release to the environment.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers synthetic chemists a versatile platform for constructing complex molecular targets. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known properties, a scientifically plausible synthesis route, and expected analytical characteristics based on established chemical principles. As with any chemical, it is imperative to handle this compound with care, adhering to strict safety protocols.

References

physical properties of 2-Chloro-4-fluoro-5-iodobenzoic acid

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-5-iodobenzoic Acid

For researchers, chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is fundamental. This guide provides a detailed examination of this compound (CAS No. 264927-52-8), a key intermediate in the synthesis of modern pharmaceuticals.[1]

While this compound is commercially available, comprehensive experimental data on its physical properties are not widely published. This guide, therefore, adopts a dual approach:

-

Comparative Analysis: Leveraging available data from structurally similar halogenated benzoic acids to establish well-reasoned estimations for the properties of the title compound.

-

Methodological Deep Dive: Providing detailed, expert-derived protocols for the experimental determination of these properties, empowering researchers to perform their own characterizations.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

Molecular Formula: C₇H₃ClFIO₂[2]

Molecular Weight: 300.45 g/mol [2]

Chemical Structure: The structure consists of a benzoic acid core, substituted with three different halogen atoms at specific positions on the benzene ring. The interplay of these substituents—the electron-withdrawing nature of chlorine and fluorine, and the steric bulk of iodine—governs the molecule's overall physical and chemical behavior.

Caption: Chemical structure of this compound.

Solid-State Properties

The solid-state characteristics of a compound are critical for handling, formulation, and storage.

Physical Appearance and Form

Based on observations of similar compounds like 2-chloro-5-iodobenzoic acid and other halogenated benzoic acids, this compound is expected to be a white to off-white or pale brown crystalline powder or solid at room temperature.[3][4]

Melting Point

| Compound | CAS Number | Melting Point (°C) | Source |

| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 157 - 161 | |

| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | 144 - 146 | [5] |

| 5-Fluoro-2-iodobenzoic acid | 52548-63-7 | 145 - 149 |

Expertise & Causality: The substitution pattern significantly influences the melting point. The melting point is determined by the strength of the intermolecular forces in the crystal lattice, primarily hydrogen bonding between the carboxylic acid groups and halogen bonding. The introduction of a fluorine atom in place of a chlorine or hydrogen atom can alter the crystal packing and dipole moment, leading to variations in the melting point. Given the data from its isomers, a melting point in the range of 140-165 °C can be reasonably anticipated for this compound.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol ensures an accurate and reproducible melting point determination, a critical quality control parameter.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the compound into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a fresh capillary with the sample. Heat at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting range.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[3]

Solubility Profile

Solubility is a critical parameter for reaction chemistry, purification, and formulation development.

Qualitative Solubility

As a substituted benzoic acid, the compound is expected to have low solubility in water and good solubility in common organic solvents. A supplier notes it is "Soluble In Organic Solvents".[1] This is due to the nonpolar, hydrophobic nature of the tri-halogenated benzene ring.

Expected Solubility:

-

High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).

-

Moderate Solubility: In alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

-

Low Solubility: In nonpolar solvents like hexanes.

-

Very Low Solubility: In aqueous solutions at neutral pH. Solubility will increase significantly at high pH due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This method is the gold standard for accurately determining the equilibrium solubility of a compound in a given solvent.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, water, DMSO) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Allow the vials to stand at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known standards.[6]

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity (pKa)

The acid dissociation constant (pKa) dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and biological activity.

Predicted pKa

The pKa of unsubstituted benzoic acid in water is approximately 4.2. The presence of three electron-withdrawing halogen substituents (-I effect) on the benzene ring is expected to stabilize the conjugate base (carboxylate anion), thereby increasing the acidity and lowering the pKa value . The ortho-chloro group, in particular, will have a significant acid-strengthening effect. It is reasonable to predict the pKa of this compound to be in the range of 2.5 - 3.5 .

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust method for determining the pKa of acidic or basic compounds.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system, often a mixture of water and an organic co-solvent like acetonitrile or ethanol to ensure solubility.[7]

-

Titration Setup: Calibrate a pH electrode using standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an equivalence point (a sharp inflection). The pH at the point where exactly half of the volume of NaOH required to reach the equivalence point has been added is equal to the pKa of the compound.[7]

Spectroscopic Properties

Spectroscopic analysis provides irrefutable confirmation of molecular structure and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The molecule has two aromatic protons.

-

The proton at C6 (adjacent to the iodine) is expected to appear as a singlet or a narrow doublet due to a small coupling to the fluorine atom. Its chemical shift would be influenced by the ortho-iodine and meta-chloro groups.

-

The proton at C3 (adjacent to the fluorine) is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). Its chemical shift will be significantly influenced by the ortho-chloro and ortho-fluoro groups.

-

The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): Seven distinct carbon signals are expected.

-

The carboxyl carbon will appear significantly downfield (~165-175 ppm).

-

The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the halogens (C2, C4, C5) will show characteristic shifts and potential C-F coupling. The carbon attached to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-X Stretches (C-Cl, C-F, C-I): These will appear in the fingerprint region (<1200 cm⁻¹).

-

Aromatic C=C Stretches: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight (300.45 g/mol ).

-

Isotopic Pattern: A key feature will be the isotopic signature of chlorine. There will be two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation involving the loss of halogen atoms (I, Cl) is also highly probable.

Conclusion

This compound is a complex halogenated aromatic intermediate whose physical properties are dictated by the unique electronic and steric contributions of its three different halogen substituents. While specific experimental data is sparse in the public domain, this guide provides a robust framework for understanding its expected characteristics based on sound chemical principles and data from analogous compounds. The detailed experimental protocols included herein offer a clear pathway for researchers to determine these critical properties with accuracy and confidence, facilitating its effective use in research and development.

References

- 1. This compound API Intermediate at Best Price in Navi Mumbai [exportersindia.com]

- 2. chemscene.com [chemscene.com]

- 3. L20161.22 [thermofisher.com]

- 4. CAS 19094-56-5: 2-Chloro-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformation of 2-Chloro-4-fluoro-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

2-Chloro-4-fluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens—chlorine, fluorine, and iodine—at specific positions on the benzoic acid scaffold, imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for its rational application in drug discovery and development. This guide provides a comprehensive technical overview of the structural and conformational aspects of this compound, grounded in established analytical techniques and computational methodologies.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any molecule is to define its chemical structure and fundamental physical properties. This compound, with the CAS number 264927-52-8, possesses a well-defined arrangement of atoms that dictates its behavior.[1][2][3][4]

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group.

Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. Where direct experimental data is unavailable, values for closely related analogs are provided for estimation.

| Property | Value | Source(s) |

| CAS Number | 264927-52-8 | [1][2][3] |

| Molecular Formula | C₇H₃ClFIO₂ | |

| Molecular Weight | 300.45 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | Not available (Analog: 2-Chloro-5-iodobenzoic acid: 157-161 °C) | [7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol. | [6] |

| pKa | Not available (Predicted to be acidic due to the carboxylic acid group) |

Conformational Analysis: Unraveling the 3D Structure

The biological activity and reactivity of a molecule are intimately linked to its three-dimensional shape and conformational flexibility. For substituted benzoic acids, two primary conformational aspects are of interest: the planarity of the molecule and the orientation of the carboxylic acid group relative to the benzene ring.

The conformation of halogenated benzoic acids is governed by a delicate balance of several factors:

-

Steric Hindrance: The bulky iodine and chlorine atoms, particularly the ortho-chloro substituent, will sterically interact with the carboxylic acid group, influencing its preferred orientation.

-

Electronic Effects: The electronegative halogen substituents modulate the electron density of the benzene ring and can engage in intramolecular interactions, such as hydrogen bonding with the carboxylic acid proton.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the ortho-chloro or fluoro substituents can stabilize specific conformations.

Based on studies of analogous ortho-substituted benzoic acids, it is anticipated that this compound will exhibit a preference for a conformation where the carboxylic acid group is twisted out of the plane of the benzene ring to alleviate steric strain with the ortho-chloro group.[8] The orientation of the hydroxyl group of the carboxylic acid can exist in two forms: syn (or cis), where the O-H bond is oriented towards the C=O group, and anti (or trans), where it is oriented away. In many ortho-halogenated benzoic acids, the syn conformation is favored due to the formation of an intramolecular hydrogen bond between the carboxylic proton and the ortho-halogen.[8]

Experimental Determination of Structure and Conformation

To empirically determine the structure and conformation of this compound, a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. The process involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.

Experimental Workflow for X-ray Crystallography

Workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to induce the formation of single crystals suitable for X-ray diffraction.

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), the preferred conformation in solution can be elucidated.

Key NMR Experiments:

-

¹H NMR: Provides information on the electronic environment of the protons. A ¹H NMR spectrum for this compound is available.[9]

-

2D NMR (COSY, HSQC, HMBC): Used to assign the proton and carbon signals unequivocally.

-

NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the spatial arrangement of atoms and thus the conformation. For instance, a NOE between the carboxylic acid proton and one of the aromatic protons would indicate a specific orientation of the carboxylic acid group.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) are performed on a high-field NMR spectrometer.

-

Spectral Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts and coupling constants are measured, and the signals are assigned to the respective nuclei in the molecule.

-

Conformational Interpretation: The NOESY/ROESY data is analyzed to identify through-space correlations. The presence and intensity of these correlations are used to build a model of the predominant solution-state conformation.

Computational Approaches to Conformation

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict the structure and conformational preferences of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Workflow for Conformational Analysis

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 19094-56-5|2-Chloro-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Fluorobenzoic acid(445-29-4) 13C NMR [m.chemicalbook.com]

The Solubility Profile of 2-Chloro-4-fluoro-5-iodobenzoic Acid: A Technical Guide for Pharmaceutical Development

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-4-fluoro-5-iodobenzoic acid (CAS No. 264927-52-8), a key intermediate in the synthesis of various pharmaceuticals, including the SGLT2 inhibitor Empagliflozin.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation strategies in drug development.

This document delves into the theoretical principles governing its solubility, presents a predicted solubility profile based on its molecular structure and analogous compounds, details robust experimental protocols for precise solubility determination, and offers insights into the practical implications for researchers and drug development professionals.

Physicochemical Properties and Structural Analysis

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃ClFIO₂. Its structure, featuring a benzene ring substituted with a carboxylic acid group and three different halogen atoms (Chlorine, Fluorine, and Iodine), dictates its physicochemical behavior and, consequently, its solubility in various organic solvents.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of solubility in polar solvents and allows for salt formation in basic solutions, which can dramatically increase aqueous solubility.

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents through van der Waals forces and π-π stacking interactions.

-

Halogen Substituents (-Cl, -F, -I): The halogens are electron-withdrawing groups that increase the acidity of the carboxylic acid through a negative inductive effect (-I).[2][3] This enhanced acidity can improve solubility in polar protic solvents. Furthermore, their presence increases the molecule's overall molecular weight and surface area, which can affect crystal lattice energy and, consequently, the energy required to dissolve the solid. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence solvation.

The interplay between the polar carboxylic acid group and the largely nonpolar, halogenated aromatic ring results in a molecule with moderate polarity. Therefore, its solubility is expected to be highest in solvents that can effectively solvate both moieties of the molecule.

Predicted Solubility Profile

While specific experimental solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on the "like dissolves like" principle, analysis of its structural features, and data from analogous compounds such as benzoic acid, other halogenated benzoic acids, and the final API, Empagliflozin.[4][5][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | High to Very Soluble | These solvents possess large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar carboxylic acid group. Their organic nature also accommodates the nonpolar aromatic ring. Empagliflozin, a downstream product, shows high solubility in DMSO and DMF.[7][8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | These alcohols can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid. The solubility of a similar compound, 2-Chloro-4-fluorobenzoic acid, is reported to be 50 mg/mL in 95% ethanol.[6] Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol). |

| Ethers | Diethyl Ether | Slightly to Moderately Soluble | Diethyl ether can act as a hydrogen bond acceptor but is significantly less polar than alcohols or aprotic polar solvents, leading to lower solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Slightly to Moderately Soluble | These solvents are weakly polar and can interact with the halogenated benzene ring. The solubility of benzoic acid itself is moderate in dichloromethane.[4] |

| Aromatic | Toluene, Benzene | Slightly Soluble | The nonpolar aromatic nature of these solvents favors interaction with the compound's benzene ring, but they are poor solvents for the polar carboxylic acid group. Empagliflozin is practically insoluble in toluene.[5] |

| Nonpolar Aliphatic | Hexane, Heptane | Poorly Soluble to Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents results in very poor solubility. |

| Aqueous | Water | Very Slightly Soluble | The large, hydrophobic, halogenated aromatic ring dominates the molecule's character, leading to low water solubility, a common trait for substituted benzoic acids.[4] |

Experimental Determination of Solubility

Accurate solubility measurement is essential for process development. The equilibrium shake-flask method is a reliable and widely used technique.[9][10]

Standard Shake-Flask Protocol

This protocol provides a step-by-step methodology for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE, chemically resistant)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of the solute by comparing the peak area to a pre-established calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Visual Representation of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination.

Causality of Experimental Choices and Self-Validation

Why Shake for 24-48 Hours? Reaching true thermodynamic equilibrium is not instantaneous. A prolonged agitation period ensures that the dissolution process has reached its maximum extent. To validate this, one could take samples at different time points (e.g., 12, 24, 36, and 48 hours). The point at which the measured concentration no longer increases indicates that equilibrium has been achieved.

Why Use 0.22 µm Filters? The quantification step measures only the dissolved solute. Any suspended microcrystals in the sample will lead to an overestimation of solubility. A 0.22 µm filter is standard for removing fine particulates to ensure the clarity of the solution being analyzed. The chemical compatibility of the filter material (e.g., PTFE) with the organic solvent is crucial to prevent filter degradation and sample contamination.

Why HPLC for Quantification? HPLC with UV detection is a highly specific and sensitive analytical technique. It allows for the accurate quantification of the target compound even in the presence of potential impurities. A proper validation of the HPLC method (checking for linearity, accuracy, and precision) is a self-validating system for the reliability of the final solubility data.[7]

Molecular Interactions and Solubility: A Deeper Look

The solubility of this compound in different solvent classes is governed by specific intermolecular forces.

Caption: Solute-solvent interactions governing solubility.

As illustrated, polar solvents (both protic and aprotic) can form strong hydrogen bonds with the carboxylic acid group, leading to effective solvation and high solubility. Nonpolar solvents primarily interact with the hydrophobic halogenated ring through weaker van der Waals forces, resulting in much lower solubility due to their inability to solvate the highly polar -COOH group.

Conclusion and Practical Implications

This compound is a moderately polar compound with a predicted solubility profile that favors polar organic solvents. For researchers in process chemistry, solvents like DMSO, DMF, methanol, and ethanol are excellent candidates for reaction media. For purification via crystallization, a mixed solvent system, such as ethanol/water or toluene/heptane, could be effective, where the compound is soluble in one solvent and poorly soluble in the other (the anti-solvent). The detailed experimental protocol provided herein offers a robust framework for obtaining precise, reliable solubility data, which is indispensable for building scalable and efficient pharmaceutical manufacturing processes.

References

- 1. Empagliflozin API FAQs: Storage, Solubility, Shelf Life & COA Explained [bio-synth.in]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [guidechem.com]

- 5. tga.gov.au [tga.gov.au]

- 6. aablocks.com [aablocks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Technical Guide to the Physicochemical Characterization of 2-Chloro-4-fluoro-5-iodobenzoic Acid: A Focus on Melting Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point of 2-Chloro-4-fluoro-5-iodobenzoic acid, a halogenated benzoic acid derivative of interest in medicinal chemistry and materials science. In the absence of a definitive published melting point for this specific compound, this document outlines a systematic approach to its experimental determination. It includes a comparative analysis of structurally related compounds to establish an estimated melting point range, a detailed protocol for melting point measurement using standard laboratory equipment, and essential guidelines for the safe handling of multisubstituted aromatic acids. This guide is intended to serve as a practical resource for researchers, ensuring accuracy, reproducibility, and safety in the physicochemical characterization of novel compounds.

Introduction: The Significance of Melting Point in Compound Validation

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of impurities typically leads to a depression and broadening of this melting range, a phenomenon that is foundational to the technique of mixed melting point analysis for compound identification.

In the context of drug development and materials science, the precise determination of a compound's melting point is indispensable. It provides initial validation of a synthesized molecule's identity and purity, influencing subsequent analytical and formulation studies. This compound, as a polysubstituted aromatic carboxylic acid, presents a unique combination of functional groups that are of interest in the design of bioactive molecules and functional materials. Accurate characterization of its physical properties is the first step in its evaluation for any potential application.

Estimation of Melting Point Through Structural Analogs

| Compound Name | Structure | CAS Number | Melting Point (°C) |

| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 157-161[1] | |

| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | 144-146[2] | |

| 5-Fluoro-2-iodobenzoic acid | 52548-63-7 | 145-149[3] | |

| 2-Fluoro-5-iodobenzoic acid | 124700-41-0 | 164-168[4] | |

| This compound | Not readily available | To be determined |

The analysis of these analogs suggests that the melting point of this compound is likely to fall within the range of 140-170 °C . The substitution pattern and the combination of electron-withdrawing and bulky halogen atoms will dictate the specific value within this range.

Experimental Protocol for Melting Point Determination

The following protocol describes a standardized method for accurately determining the melting point of a solid organic compound like this compound. This procedure is based on established laboratory techniques using a capillary melting point apparatus.[5][6][7][8]

Materials and Equipment

-

Sample of this compound (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or temperature probe

Step-by-Step Procedure

-

Sample Preparation :

-

Place a small amount of the crystalline this compound on a clean, dry watch glass or in a mortar.

-

Gently crush the sample into a fine powder using a pestle.[6] This ensures uniform packing and heat transfer within the capillary tube.

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

-

Loading the Capillary Tube :

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.

-

The packed sample height should be approximately 2-3 mm.[5]

-

-

Melting Point Measurement :

-

Rapid Determination (Optional but Recommended) : Insert the loaded capillary tube into the melting point apparatus. Heat the sample at a rapid rate (5-10 °C per minute) to get an approximate melting range.[5] This will inform the more precise measurement to follow.

-

Accurate Determination : Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid run.

-

Insert a new capillary tube with a fresh sample.

-

Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute.[5][9]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating at the same slow rate and record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range (e.g., 155-157 °C). A narrow range (1-2 °C) is indicative of a pure compound.[5]

-

Diagram of the Experimental Workflow

Caption: Workflow for the determination of a compound's melting point.

Synthesis of this compound

For the purpose of experimental determination of its melting point, this compound may need to be synthesized if it is not commercially available. The synthesis of structurally related compounds such as 2-chloro-5-iodobenzoic acid often involves multi-step processes.[10][11][12] A plausible synthetic route could start from a commercially available precursor like 2-chloro-4-fluorobenzoic acid, which can then undergo nitration followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to introduce the iodine atom.

Safety and Handling Precautions

Halogenated aromatic compounds require careful handling to minimize exposure. The following safety precautions are based on the safety data sheets (SDS) of similar compounds and general laboratory safety practices.[13][14][15][16]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation : Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[15]

-

Exposure Avoidance : Avoid direct contact with skin and eyes. In case of skin contact, wash the affected area thoroughly with soap and water.[13] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][15]

-

Spill Management : In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.[14][15]

-

Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[14][15]

Logical Relationship of Safety Measures

Caption: Interrelation of safety protocols for handling chemical reagents.

Conclusion

The melting point of this compound is a critical parameter for its definitive identification and purity assessment. This guide provides a robust framework for its experimental determination, from estimating a probable range based on structural analogs to a detailed, step-by-step measurement protocol. By adhering to the outlined procedures and safety guidelines, researchers can confidently and safely characterize this and other novel chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

- 1. 2-氯-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Fluoro-2-iodobenzoic acid 97 52548-63-7 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. fishersci.com [fishersci.com]

- 14. alpharesources.com [alpharesources.com]

- 15. ehs.com [ehs.com]

- 16. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring chlorine, fluorine, and iodine substituents on a benzoic acid scaffold, provides a versatile platform for the development of novel pharmaceutical agents and complex organic molecules. The distinct electronic properties and reactivity of each halogen atom allow for selective chemical transformations, making it a valuable building block in the synthesis of targeted therapeutic compounds. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and safe handling of this compound.

Chemical Identity and Molecular Properties

The accurate determination of a compound's molecular weight is foundational to all quantitative aspects of chemical research and development. The molecular formula for this compound is C₇H₃ClFIO₂.[1] Based on the atomic weights of its constituent elements, the molecular weight of this compound can be precisely calculated.

Table 1: Calculation of the Molecular Weight of this compound

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Iodine | I | 1 | 126.90 | 126.90 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 300.45 g/mol |

The calculated molecular weight of 300.45 g/mol is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and analytical characterization.

Table 2: Summary of Key Chemical Properties

| Property | Value | Source |

| CAS Number | 264927-52-8 | [1][2] |

| Molecular Formula | C₇H₃ClFIO₂ | [1] |

| Molecular Weight | 300.45 g/mol | Calculated |

| IUPAC Name | This compound | |

| Purity | Typically ≥98% | [3] |

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound involves the electrophilic iodination of 2-chloro-4-fluorobenzoic acid. This approach leverages the directing effects of the existing substituents on the aromatic ring to introduce the iodine atom at the desired position.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 2-chloro-4-fluorobenzoic acid

This protocol is a representative procedure based on established methods for the iodination of activated aromatic compounds.

Materials:

-

2-chloro-4-fluorobenzoic acid

-

Iodine (I₂)

-

Periodic acid (HIO₄)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzoic acid in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (I₂) followed by the slow, portion-wise addition of periodic acid (HIO₄).

-

Acid Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture. An exotherm may be observed.

-

Reaction: Heat the mixture to a specified temperature (e.g., 60-80 °C) and allow it to stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Quenching: Add a saturated solution of sodium thiosulfate to quench any unreacted iodine. The dark color of the solution should dissipate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts of the aromatic carbons will be significantly affected by the electronegativity and position of the chloro, fluoro, and iodo substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).

-

C-Cl, C-F, and C-I stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 300.45 g/mol . The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, will be characteristic.

Safety and Handling

This compound is a chemical that requires careful handling to minimize potential health risks.

Table 3: Hazard Identification and Precautionary Measures

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed. | P264, P270, P301+P310, P321, P405, P501 |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-